6,7-Dihydro-5H-dibenz[c,e]azepine is a heterocyclic compound belonging to the dibenzazepine class, characterized by a unique structure that consists of a seven-membered ring fused with two benzene rings. It has gained attention in medicinal chemistry due to its potential pharmacological activities, including sympatholytic and α-adrenoblocking effects. This compound is also of interest in materials science for its unique electronic properties and biological studies aimed at understanding its therapeutic effects .
The compound is classified under the Chemical Abstracts Service with the registry number 6672-69-1. It can be synthesized through various chemical methods, which will be discussed in detail in the synthesis analysis section. Its derivatives have been explored for their hypolipidemic activity, particularly in reducing cholesterol and triglyceride levels in animal models .
The synthesis of 6,7-dihydro-5H-dibenz[c,e]azepine can be achieved through several methods:
The molecular formula of 6,7-dihydro-5H-dibenz[c,e]azepine is C14H13N. The structure features a bicyclic system where two benzene rings are fused to a seven-membered nitrogen-containing ring. The compound's unique configuration allows for various substitution reactions, leading to a diverse range of derivatives with distinct chemical properties.
6,7-Dihydro-5H-dibenz[c,e]azepine can undergo several significant chemical reactions:
The reactions lead to various substituted derivatives of 6,7-dihydro-5H-dibenz[c,e]azepine, each exhibiting different chemical and pharmacological properties.
The mechanism of action of 6,7-dihydro-5H-dibenz[c,e]azepine involves its interaction with biological systems that contribute to its pharmacological effects. Notably, it has been shown to suppress enzyme activity related to lipid metabolism, such as ATP-dependent citrate lyase and phosphatidate phosphohydrolase. This suppression leads to a reduction in cholesterol and triglyceride levels in liver tissues of experimental animals .
The compound's action on lipid metabolism indicates potential therapeutic applications in managing hyperlipidemia.
Relevant analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are often employed to characterize the compound's structure and purity .
6,7-Dihydro-5H-dibenz[c,e]azepine has several scientific applications:
The molecular architecture of 6,7-dihydro-5H-dibenz[c,e]azepine (chemical formula: C₁₄H₁₃N) features a central azepine ring saturated at the 6,7-positions, fused to two benzene rings at the [c,e] junctions. This arrangement creates a boat-like conformation in the central seven-membered ring, significantly influencing the molecule's stereoelectronic properties and intermolecular interactions. The saturation at the 6,7-positions distinguishes it from the fully aromatic dibenzazepine system, conferring greater conformational flexibility while maintaining planarity across the biaryl axis [2].
Systematic nomenclature follows IUPAC conventions where the parent heterocycle is designated as "azepine," with the "dihydro" prefix indicating reduction across the 6,7-bond. The fusion positions ([c,e]) specify the attachment points of the benzo rings to the central azepine. This compound is alternatively named as 6,7-dihydro-5H-benzo[d][2]benzazepine in bridged nomenclature systems or referred to by its common historical name, 3,4,5,6-dibenzohomopiperidine, highlighting its structural relationship to the piperidine scaffold [2] [10].
Table 1: Molecular Identifiers of 6,7-Dihydro-5H-dibenz[c,e]azepine
Identifier Type | Value |
---|---|
CAS Registry Number | 6672-69-1 |
Systematic Name | 6,7-Dihydro-5H-dibenzo[c,e]azepine |
Molecular Formula | C₁₄H₁₃N |
Average Molecular Mass | 195.265 g/mol |
Monoisotopic Mass | 195.104799 g/mol |
ChemSpider ID | 73245 |
Common Synonyms | RO-2-3421; 3,4,5,6-Dibenzohomopiperidine |
The synthetic exploration of dibenzazepine derivatives began in earnest during the mid-20th century, with foundational work by Werner and Piquet in 1904 on azepine ring formation methodologies. A significant breakthrough occurred in 1971 when Stankevichyus and Kost developed the first dedicated synthesis of 6,7-dihydro-5H-dibenz[c,e]azepine via intramolecular cyclization of N-phenethylanthranilic acid derivatives. This approach established the core scaffold and enabled initial biological evaluation [3].
Methodological refinements emerged over subsequent decades, particularly through the work of Stankevicius and collaborators in Lithuania. In 2006, they published an optimized cyclization protocol employing palladium-catalyzed intramolecular arylation, significantly improving yields (75-82%) and purity profiles compared to earlier routes. This advancement facilitated broader exploration of the compound's pharmaceutical potential [3]. Contemporary innovations include catalytic asymmetric syntheses, exemplified by Baudoin's enantioselective approach (2012) and Heo's Suzuki coupling-based route (2013), which enabled access to enantioenriched derivatives for structure-activity relationship studies [8].
A transformative methodological leap occurred in 2014 with the introduction of Morita-Baylis-Hillman adduct utilization for constructing substituted derivatives. This modular approach leveraged allylbenzamide intermediates to achieve efficient ring closure under acidic conditions, expanding accessible substitution patterns while demonstrating compatibility with diverse functional groups [8]. The continuous evolution of synthetic strategies—from early thermal cyclizations to modern transition-metal catalysis and biocatalytic approaches—has progressively enhanced molecular accessibility, enabling comprehensive exploration of this pharmacologically promising scaffold.
The 6,7-dihydro-5H-dibenz[c,e]azepine scaffold exemplifies a privileged biaryl framework in drug discovery due to its conformational constraints, aromatic surface area, and vectorally defined substituent positions. These features enable high-affinity interactions with diverse biological targets, particularly within the central nervous system and metabolic pathways. The scaffold's rigidity facilitates precise spatial orientation of pharmacophoric elements, while its aromatic system supports π-stacking interactions crucial for protein binding [8].
Significant therapeutic applications have emerged through strategic N-substitution at the azepine nitrogen:
Table 2: Therapeutic Applications of 6,7-Dihydro-5H-dibenz[c,e]azepine Derivatives
Therapeutic Area | Key Derivatives | Mechanistic Insights |
---|---|---|
Oncology | N-substituted diphenimides | IMP dehydrogenase & PRPP amidotransferase inhibition; DNA strand scission |
Metabolic Disorders | 6-Alkyl derivatives (esp. allyl) | ATP-citrate lyase suppression; VLDL/chylomicron reduction |
Neurological Disorders | Azapetine analogs | α-adrenergic blockade (historical development) |
Anticancer Candidates: N-Substituted derivatives exhibit broad-spectrum cytotoxicity against leukemias, carcinomas, and sarcomas. Mechanistic studies indicate multi-target inhibition of purine biosynthesis enzymes (IMP dehydrogenase, PRPP amidotransferase), DNA polymerase α, and ribonucleoside reductase, culminating in reduced dNTP pools and DNA strand scission [4]. These findings highlight the scaffold's capacity for multi-target engagement, a valuable property in overcoming drug resistance.
Chiral Catalyst Precursors: Kündig's development of non-racemic 5,7-dimethyl derivatives as chiral lithium amide bases demonstrates the scaffold's utility in asymmetric synthesis. The defined spatial orientation of nitrogen lone pairs in these constrained systems enables highly enantioselective deprotonation reactions, underscoring the structural versatility beyond direct therapeutic applications [8].
The scaffold's synthetic versatility facilitates exploration of chemical space around the azepine nitrogen and the aromatic rings. Recent advances in asymmetric synthesis, particularly through intramolecular reductive amination and biocatalytic approaches, now enable efficient construction of enantioenriched derivatives for targeted biological evaluation. This adaptability positions 6,7-dihydro-5H-dibenz[c,e]azepine as a perennially relevant framework for addressing emerging therapeutic targets through rational drug design [8].
CAS No.: 25560-91-2
CAS No.: 573-35-3
CAS No.: 1246815-51-9
CAS No.: 134092-79-8
CAS No.: 54750-04-8
CAS No.: 22514-60-9